1,6-Dimethyl-9H-carbazole
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Overview
Description
1,6-Dimethyl-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their aromatic properties and stability. The presence of two methyl groups at the 1 and 6 positions of the carbazole ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-9H-carbazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazine reacts with ketones or aldehydes in the presence of an acid catalyst to form indoles, which can then be further modified to produce carbazole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-quinones.
Reduction: Reduction reactions can convert it into dihydrocarbazoles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carbazole-quinones.
Reduction: Dihydrocarbazoles.
Substitution: Nitrocarbazoles, halocarbazoles, and sulfonated carbazoles.
Scientific Research Applications
1,6-Dimethyl-9H-carbazole has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-9H-carbazole involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to potential anticancer effects. It also interacts with enzymes and receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethyl-9H-carbazole
- 3,6-Dimethyl-9H-carbazole
- 3,6-Di-tert-butyl-9H-carbazole
Uniqueness
1,6-Dimethyl-9H-carbazole is unique due to the specific positioning of its methyl groups, which can influence its electronic properties and reactivity compared to other dimethylcarbazole derivatives. This unique structure can result in different chemical behaviors and applications .
Properties
CAS No. |
78787-77-6 |
---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
1,6-dimethyl-9H-carbazole |
InChI |
InChI=1S/C14H13N/c1-9-6-7-13-12(8-9)11-5-3-4-10(2)14(11)15-13/h3-8,15H,1-2H3 |
InChI Key |
GNTSUFPIIGSDRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C=CC=C23)C |
Origin of Product |
United States |
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